![molecular formula C20H32BrClO B14616720 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene CAS No. 60724-50-7](/img/structure/B14616720.png)
1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of a bromodecyl group, a chloro group, a methyl group, and an isopropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-5-methyl-2-(propan-2-yl)phenol and 10-bromodecanol.
Etherification Reaction: The phenol group of 4-chloro-5-methyl-2-(propan-2-yl)phenol is reacted with 10-bromodecanol in the presence of a base, such as potassium carbonate, to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or azides.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or saturated hydrocarbons.
科学的研究の応用
1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.
類似化合物との比較
Similar Compounds
1,4-Bis[(10-bromodecyl)oxy]benzene: Similar structure but with two bromodecyl groups.
4-Chloro-5-methyl-2-(propan-2-yl)phenol: Lacks the bromodecyl group.
10-Bromodecanol: Contains the bromodecyl group but lacks the aromatic ring and other substituents.
Uniqueness
1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
60724-50-7 |
|---|---|
分子式 |
C20H32BrClO |
分子量 |
403.8 g/mol |
IUPAC名 |
1-(10-bromodecoxy)-4-chloro-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C20H32BrClO/c1-16(2)18-15-19(22)17(3)14-20(18)23-13-11-9-7-5-4-6-8-10-12-21/h14-16H,4-13H2,1-3H3 |
InChIキー |
CSAOWNYIZRCFIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


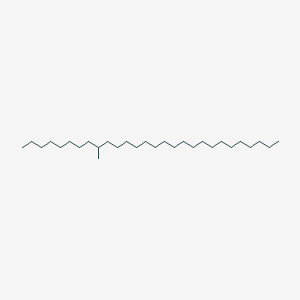
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
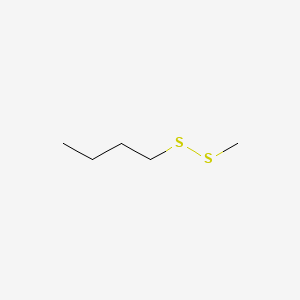

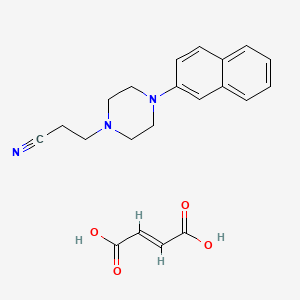
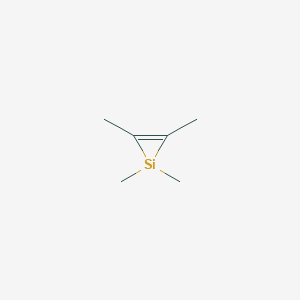
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
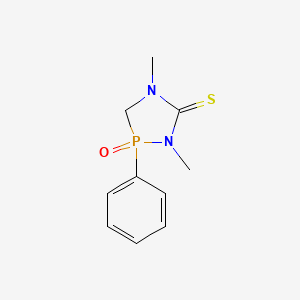
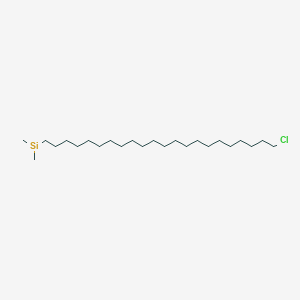
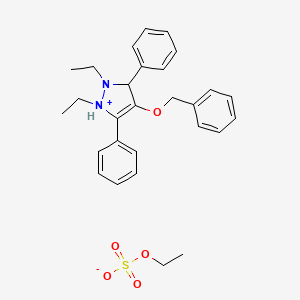

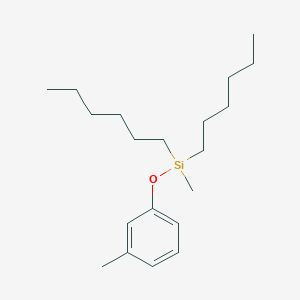
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
